REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[C:8](=[O:14])[CH:7]([CH2:15][CH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)[CH2:6]2.[CH2:22](Cl)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O.[I-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH2:22]([N:19]1[CH2:20][CH2:21][CH:16]([CH2:15][CH:7]2[CH2:6][C:5]3[C:9](=[CH:10][C:11]([O:12][CH3:13])=[C:3]([O:2][CH3:1])[CH:4]=3)[C:8]2=[O:14])[CH2:17][CH2:18]1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CC(C(C2=CC1OC)=O)CC1CCNCC1
|
Name
|
|
Quantity
|
1.92 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
Solvent was removed by distillation
|
Type
|
CUSTOM
|
Details
|
after reaction completion
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (100 ml)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield the salt as a residue
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)CC1C(C2=CC(=C(C=C2C1)OC)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[C:8](=[O:14])[CH:7]([CH2:15][CH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)[CH2:6]2.[CH2:22](Cl)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O.[I-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH2:22]([N:19]1[CH2:20][CH2:21][CH:16]([CH2:15][CH:7]2[CH2:6][C:5]3[C:9](=[CH:10][C:11]([O:12][CH3:13])=[C:3]([O:2][CH3:1])[CH:4]=3)[C:8]2=[O:14])[CH2:17][CH2:18]1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CC(C(C2=CC1OC)=O)CC1CCNCC1
|
Name
|
|
Quantity
|
1.92 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
Solvent was removed by distillation
|
Type
|
CUSTOM
|
Details
|
after reaction completion
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (100 ml)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield the salt as a residue
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)CC1C(C2=CC(=C(C=C2C1)OC)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |